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molecular formula C15H20N2O2 B8647302 methyl N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)carbamate

methyl N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)carbamate

Cat. No. B8647302
M. Wt: 260.33 g/mol
InChI Key: FZTYHUQYOISLBQ-UHFFFAOYSA-N
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Patent
US08299084B2

Procedure details

Sodium borohydride (4.4 g, 116 mmol, 1.20 equiv.) was added in several batches to a solution of 1-benzyl-3-methoxycarbonylamino-4-methyl-pyridinium bromide (35 g, 104 mmol, 1.00 equiv.) in methanol (300 mL). The resulting solution was stirred at ambient temperature for about 16 hours, and then water (200 mL) was added. After concentrating the mixture in vacuo, standard extractive workup with ether (3×200 mL) gave a crude residue that was then purified by silica gel column chromatography (dichloromethane/methanol (20:1)) to afford the title product as a yellow solid (18 g; yield=66%). LC-MS: m/z=261 (M+H)+.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Br-].[CH2:4]([N+:11]1[CH:16]=[CH:15][C:14]([CH3:17])=[C:13]([NH:18][C:19]([O:21][CH3:22])=[O:20])[CH:12]=1)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.O>CO>[CH2:4]([N:11]1[CH2:16][CH2:15][C:14]([CH3:17])=[C:13]([NH:18][C:19](=[O:20])[O:21][CH3:22])[CH2:12]1)[C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
35 g
Type
reactant
Smiles
[Br-].C(C1=CC=CC=C1)[N+]1=CC(=C(C=C1)C)NC(=O)OC
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at ambient temperature for about 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the mixture in vacuo, standard extractive workup with ether (3×200 mL)
CUSTOM
Type
CUSTOM
Details
gave a crude residue that
CUSTOM
Type
CUSTOM
Details
was then purified by silica gel column chromatography (dichloromethane/methanol (20:1))

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(=C(CC1)C)NC(OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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